molecular formula C16H11N5O2S2 B2505008 N-(4-(furan-2-yl)thiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide CAS No. 1286698-81-4

N-(4-(furan-2-yl)thiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide

Cat. No. B2505008
CAS RN: 1286698-81-4
M. Wt: 369.42
InChI Key: HDDKTUCCDUUYOG-UHFFFAOYSA-N
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Description

The compound "N-(4-(furan-2-yl)thiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide" is a structurally complex molecule that may be related to various compounds with potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds with furan and thiazole moieties, which are known to exhibit a range of biological activities, including antimicrobial and anticancer properties .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including cyclocondensation and alkylation. For instance, the synthesis of N-1,3-thiazol-2-ylacetamides of condensed pyrido[3',2':4,5]furo(thieno)[3,2-d]pyrimidines involves the cyclocondensation of ethyl 1-aminofuro(thieno)[2,3-b]pyridine-2-carboxylates with formamide, followed by alkylation with 2-chloro-N-1,3-thiazol-2-ylacetamide . Although the exact synthesis of the compound is not detailed, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of related compounds, such as N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide, has been characterized using techniques like single crystal X-ray diffraction, which revealed that it crystallizes in the monoclinic system with a specific space group . The molecular orbitals and optimized structures of such compounds can be computed using density functional theory (DFT) at levels such as B97D/TZVP .

Chemical Reactions Analysis

The chemical reactivity of related compounds includes their ability to form complexes with metal ions. For example, the aforementioned N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide forms neutral complexes with Co(II), Ni(II), and Cu(II) ions, coordinating as a bidentate ligand . These complexes can undergo further reactions, such as thermal decomposition, which can be studied using thermogravimetry .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include their solubility, thermal stability, and biological activity. The antimicrobial activity of N-1,3-thiazol-2-ylacetamides has been evaluated, showing effectiveness against both Gram-negative and Gram-positive bacteria, as well as fungi . Additionally, metal complexes of related compounds have been screened for their antioxidant and antitumor activities, with some showing promising results in assays such as DPPH, ABTS, and MTT in MCF-7 breast cancer cells .

Scientific Research Applications

Antimicrobial Activity

A study on a thiazole-based heterocyclic amide closely related to the compound demonstrated antimicrobial activity against a variety of microorganisms, including both Gram-negative and Gram-positive bacteria, as well as fungi. This suggests potential pharmacological and medical applications for compounds within this chemical family due to their effective antimicrobial properties (Cakmak et al., 2022).

Chemical Synthesis and Reactivity

Another research effort focused on the synthesis and reactivity of compounds containing furan-2-yl and thiazole moieties, similar to the compound of interest. This study explored electrophilic substitution reactions, highlighting the compound's versatility in organic synthesis and potential for creating diverse chemical derivatives with a range of biological activities (Aleksandrov et al., 2017).

Amplification of Phleomycin

Research into unfused heterobicycles, including those with furan-2-yl groups, showed that these compounds could act as amplifiers of phleomycin against Escherichia coli, indicating a potential role in enhancing antibiotic efficacy (Brown & Cowden, 1982).

Antiprotozoal Agents

Compounds with the furan-2-yl moiety have been synthesized and evaluated for their antiprotozoal activity. Specifically, derivatives demonstrated significant in vitro and in vivo efficacy against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting their potential as antiprotozoal agents (Ismail et al., 2004).

VEGFR-2 Inhibition

Substituted benzamides, structurally related to the compound in focus, have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. This activity suggests a therapeutic potential for treating diseases influenced by VEGFR-2 signaling, such as various forms of cancer (Borzilleri et al., 2006).

properties

IUPAC Name

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-(pyridin-3-ylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O2S2/c22-14(21-16-19-11(8-24-16)13-4-2-6-23-13)12-9-25-15(20-12)18-10-3-1-5-17-7-10/h1-9H,(H,18,20)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDKTUCCDUUYOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC2=NC(=CS2)C(=O)NC3=NC(=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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